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Compound of Interest

Compound Name: 1D228

Cat. No.: B12371235

This guide provides a detailed comparison of the preclinical efficacy of two tyrosine kinase
inhibitors: 1D228, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK), and
larotrectinib, a first-in-class, highly selective TRK inhibitor. This document is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of these compounds.

Introduction

Larotrectinib is an FDA-approved drug for the treatment of solid tumors harboring Neurotrophic
Tropomyosin Receptor Kinase (NTRK) gene fusions.[1][2][3][4][5] Its mechanism of action is
the highly selective inhibition of TRKA, TRKB, and TRKC proteins, leading to the induction of
apoptosis and inhibition of cell growth in tumors driven by these fusions.[6][7][8][9] 1D228 is an
investigational tyrosine kinase inhibitor that targets both c-Met and TRK kinases.[10][11][12]
Preclinical studies suggest that this dual inhibition may offer a therapeutic advantage in tumors
where both signaling pathways are active.[10][11][12]

In Vitro Efficacy

The in vitro potency of 1D228 and larotrectinib against the TRK family of kinases has been
evaluated in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are
summarized below.
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TRKA IC50 TRKB IC50 TRKC IC50 c-Met IC50
Compound

(nM) (nM) (nM) (nM)
1D228 111.5 23.68 25.48 0.98
Larotrectinib 5-11 5-11 5-11 Not Active

Data for 1D228 sourced from a 2023 study by An et al.[11] Data for larotrectinib sourced from
published literature.[1]

In Vivo Efficacy

Direct comparative in vivo studies of 1D228 and larotrectinib in a purely TRK-driven cancer
model are not yet available in published literature. The primary preclinical study on 1D228
evaluated its efficacy in xenograft models of gastric (MKN45) and hepatocellular (MHCC97H)
carcinoma, which exhibit co-expression of c-Met and TRKB.

In the MKN45 gastric cancer xenograft model, 1D228 monotherapy was compared to the
combination of larotrectinib and tepotinib (a selective c-Met inhibitor). The study reported that
1D228 monotherapy demonstrated stronger antitumor activity and lower toxicity than the
combination therapy.[11][12]

The following table summarizes the tumor growth inhibition (TGI) data from the key preclinical
study on 1D228.[11]

Tumor Growth

Treatment Xenograft Model Dose Inhibition (TGI) (%)
1D228 Gastric (MKN45) 8 mg/kg/d 94.8

Tepotinib Gastric (MKN45) 8 mg/kg/d 67.61

1D228 Liver (MHCCO7H) 4 mg/kg/d 93.4

Tepotinib Liver (MHCC97H) 4 mg/kg/d 63.9

Clinical Efficacy of Larotrectinib
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Larotrectinib has demonstrated significant and durable responses in patients with TRK fusion-
positive cancers across a wide range of tumor types. Pooled analyses of three clinical trials
(NCT02122913, NCT02637687, and NCT02576431) have shown the following results:

Efficacy Endpoint Result
Overall Response Rate (ORR) 75%
Complete Response (CR) Rate 24%

Partial Response (PR) Rate 36%
Median Duration of Response (DOR) 43.3 months

Data from pooled analysis of larotrectinib clinical trials.[2][4]

As of the latest data cuts, 1D228 is in the preclinical stage of development and has not yet

entered clinical trials.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for
evaluating the efficacy of these inhibitors.
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Caption: TRK Signaling Pathway Inhibition.
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Caption: c-Met Signaling Pathway Inhibition.
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Caption: Preclinical to Clinical Workflow.
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Experimental Protocols
In Vitro Proliferation Assay (for 1D228)

Cell Lines: Human gastric cancer cell line MKN45 and human hepatocellular carcinoma cell
line MHCC97H.

Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of
1D228 or tepotinib. After a specified incubation period, cell viability was assessed using a
Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The
absorbance was measured at 450 nm, and the IC50 values were calculated.

Western Blot Analysis (for 1D228)

Procedure: MKN45 and MHCC97H cells were treated with 1D228 for a designated time.
Total protein was extracted, and protein concentrations were determined using a BCA protein
assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF
membranes. The membranes were blocked and then incubated with primary antibodies
against total and phosphorylated c-Met, TRKB, AKT, and ERK. After incubation with HRP-
conjugated secondary antibodies, the protein bands were visualized using an enhanced
chemiluminescence (ECL) kit.

In Vivo Xenograft Model (for 1D228)

Animal Model: Female BALB/c nude mice.

Procedure: MKN45 or MHCC97H cells were subcutaneously injected into the mice. When
the tumors reached a palpable size, the mice were randomized into treatment and control
groups. 1D228, tepotinib, or a combination of larotrectinib and tepotinib were administered
orally daily. Tumor volume and body weight were measured regularly. At the end of the study,
the tumors were excised, weighed, and subjected to immunohistochemical analysis. Tumor
growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (average tumor
weight of treated group / average tumor weight of control group)] x 100.

Larotrectinib Clinical Trial Design (General Overview)

The efficacy of larotrectinib was evaluated in three multicenter, open-label, single-arm clinical
trials: a Phase 1 trial in adults (NCT02122913), a Phase 1/2 trial in children (SCOUT,
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NCT02637687), and a Phase 2 basket trial in adolescents and adults (NAVIGATE,
NCT02576431).[11] Patients with locally advanced or metastatic solid tumors with a
documented NTRK gene fusion were enrolled. The primary efficacy endpoint was the overall
response rate (ORR), as assessed by an independent review committee according to RECIST
vl1.1.

Conclusion

Larotrectinib is a well-established and highly effective selective TRK inhibitor with proven
clinical benefit in patients with NTRK fusion-positive cancers. 1D228 is a promising preclinical
candidate with a novel dual-targeting mechanism against both c-Met and TRK. The available
data suggests that 1D228 is highly effective in preclinical models where both c-Met and TRK
are co-expressed, and it may offer an advantage over targeting a single pathway in this
context.

A direct comparison of the efficacy of 1D228 and larotrectinib in a purely TRK-driven cancer
model is warranted to fully understand their relative therapeutic potential. Further investigation
into the development of 1D228 and its potential clinical applications is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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